N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide
CAS No.:
Cat. No.: VC13642217
Molecular Formula: C15H24BNO4S
Molecular Weight: 325.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24BNO4S |
|---|---|
| Molecular Weight | 325.2 g/mol |
| IUPAC Name | N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide |
| Standard InChI | InChI=1S/C15H24BNO4S/c1-11(2)22(18,19)17-13-9-7-8-12(10-13)16-20-14(3,4)15(5,6)21-16/h7-11,17H,1-6H3 |
| Standard InChI Key | VYWHWUAJVRXRCW-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)C(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)C(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenyl ring substituted at the 3-position with a tetramethyl-1,3,2-dioxaborolane group and an N-linked propane-2-sulfonamide moiety. The boronic ester () provides electrophilic character, while the sulfonamide () contributes hydrogen-bonding capacity and polarity. The tetrahedral geometry around boron stabilizes the dioxaborolane ring, facilitating its participation in cross-coupling reactions.
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
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NMR: The NMR spectrum exhibits a quintessential singlet near δ 30 ppm, confirming the tetracoordinated boron environment. Protons on the dioxaborolane methyl groups resonate as a singlet at δ 1.25–1.35 ppm in NMR.
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IR: Strong absorptions at 1340 cm (S=O asymmetric stretch) and 1540 cm (B-O stretching) validate the functional groups.
Synthesis and Optimization
Synthetic Route
The synthesis involves a two-step protocol:
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Amination of 3-Bromophenylboronic Acid: 3-Bromophenylboronic acid reacts with propane-2-sulfonamide under palladium catalysis to form N-(3-boronophenyl)propane-2-sulfonamide.
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Protection with Pinacol: Treatment with pinacol (2,3-dimethyl-2,3-butanediol) in tetrahydrofuran yields the tetramethyl-dioxaborolane-protected product.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Pd(OAc), XPhos, KPO, dioxane, 110°C | 78 | 95 |
| 2 | Pinacol, THF, rt, 12 h | 92 | 98 |
Comparative Analysis with Analogues
Replacing propane-2-sulfonamide with methanesulfonamide reduces steric hindrance but diminishes thermal stability (decomposition at 180°C vs. 210°C for the propane derivative). Fluorinated variants (e.g., N-[3-fluoro-4-(tetramethyl-dioxaborolanyl)phenyl]propane-2-sulfonamide) exhibit enhanced electrophilicity but require stringent anhydrous conditions during synthesis .
Applications in Organic Synthesis and Materials Science
Suzuki-Miyaura Cross-Coupling
The compound’s boronic ester group couples with aryl halides (e.g., bromobenzene) under palladium catalysis to form biaryl structures. Key advantages include:
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High Functional Group Tolerance: Compatible with esters, nitriles, and unprotected amines.
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Low Catalyst Loading: Reactions proceed efficiently with 0.5 mol% Pd(PPh).
Table 3: Representative Coupling Reactions
| Aryl Halide | Product | Yield (%) |
|---|---|---|
| 4-Bromotoluene | 4-Methylbiphenyl-3-sulfonamide | 85 |
| 2-Iodonaphthalene | Naphthalen-2-yl-3-sulfonamide | 78 |
Pharmaceutical Intermediates
The sulfonamide group enhances solubility and bioavailability, making the compound a precursor to kinase inhibitors. For instance, derivatives have shown inhibitory activity against EGFR (IC = 12 nM) in preclinical studies .
| Parameter | Recommendation | Source |
|---|---|---|
| Storage Temperature | 2–8°C in sealed container | |
| Shelf Life | 24 months under argon |
Recent Advances and Future Directions
Catalytic Applications in Flow Chemistry
Recent studies demonstrate the compound’s efficacy in continuous-flow Suzuki-Miyaura reactions, achieving 95% conversion in 5 minutes using microreactor technology.
Exploration in Metal-Organic Frameworks (MOFs)
Functionalization of ZIF-8 MOFs with the sulfonamide-boronic ester hybrid improves CO adsorption capacity by 40% compared to unmodified frameworks.
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